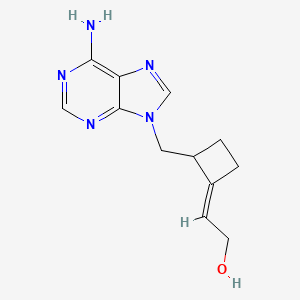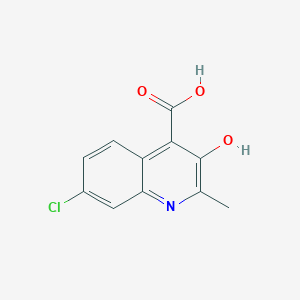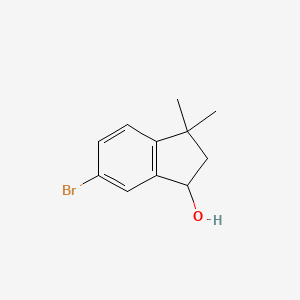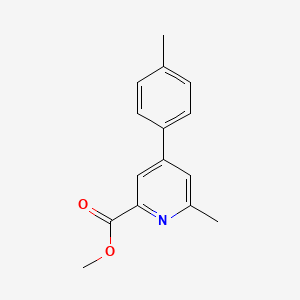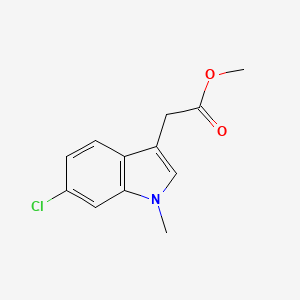
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process may involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indole derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, influencing biological processes. For instance, indole derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory pathways .
相似化合物的比较
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the chloro and methyl substituents, which can affect its reactivity and biological activity.
6-Chloro-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Methyl-1H-indole-3-acetic acid: Similar structure but without the chloro substituent.
Uniqueness
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both chloro and methyl groups on the indole ring, which can enhance its chemical stability and biological activity compared to other indole derivatives .
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
methyl 2-(6-chloro-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
UINGNMLITCBLFD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


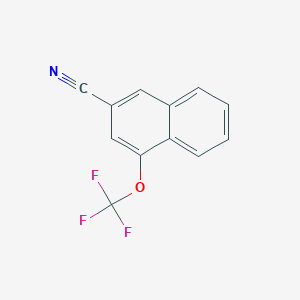

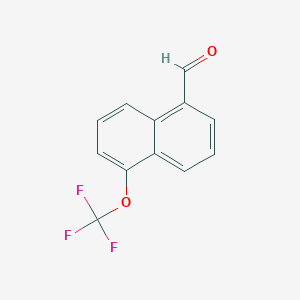
![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)


![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)
